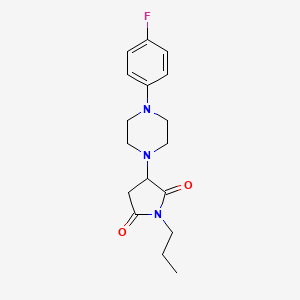
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with monoamine transporters and sigma (σ) receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, pain perception, and motor function.
Mode of Action
Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine, thereby increasing their concentration in the synapse . This can lead to changes in neuronal signaling and ultimately alter various physiological processes.
Biochemical Pathways
The interaction with monoamine transporters suggests that it may influence the dopaminergic and serotonergic systems, which are involved in a wide range of physiological functions, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds have been found to reach peak in vivo concentrations after 15 hours and exhibit a half-life of just over 75 hours in male, Sprague–Dawley rats . These properties can impact the bioavailability of the compound and its therapeutic efficacy.
Result of Action
Similar compounds have been shown to attenuate the acute and subchronic effects of cocaine, suggesting potential therapeutic applications in the treatment of substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Subsequent deprotection with PhSH and selective intramolecular cyclization yields the desired piperazinopyrrolidinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities.
1-(4-Fluorophenyl)indol-5-yl derivatives: These compounds also contain a fluorophenyl group but have different core structures, resulting in distinct pharmacological profiles.
Uniqueness
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione is unique due to its specific combination of a piperazine ring with a fluorophenyl group and a pyrrolidine-2,5-dione moiety
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-2-7-21-16(22)12-15(17(21)23)20-10-8-19(9-11-20)14-5-3-13(18)4-6-14/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCNFCVBZKGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














